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3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine Documentation Hub

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  • Product: 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
  • CAS: 1366131-27-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

An In-Depth Technical Guide to 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Cornerstone of Medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1][2][3] First isolated from coal tar in 1834, its derivatives have since been identified in natural alkaloids and have become the foundation for a multitude of synthetic therapeutic agents.[1][4] The structural versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[5] This has led to the development of blockbuster drugs with a wide range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[1]

The introduction of halogens, such as bromine and chlorine, onto the quinoline core is a well-established strategy for enhancing biological potency.[2][6] These substituents modulate the electronic properties and lipophilicity of the molecule, often leading to improved cell membrane permeability and stronger interactions with biological targets.[2] Furthermore, the amine functionality at the C-2 position is a common feature in many bioactive quinolines, serving as a critical hydrogen bond donor or acceptor for target engagement.

This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine . We will explore its fundamental chemical properties, propose a robust synthetic pathway with detailed protocols, outline methods for its structural characterization, and discuss its potential pharmacological applications based on established structure-activity relationships within the quinoline class.

Section 1: Molecular Architecture and Physicochemical Profile

The structure of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine incorporates several key functional groups that dictate its chemical behavior and potential biological function. The quinoline core is substituted with a bromine atom at position 3, a chlorine atom at position 6, and a 4-methoxybenzylamine group at position 2.

Chemical Structure

The 2D representation of the target molecule highlights the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D Structure of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted for the molecule. These parameters are crucial in early-stage drug development for forecasting absorption, distribution, metabolism, and excretion (ADME) characteristics. The values are estimated based on computational models and data from structurally similar compounds.[7][8][9]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₇H₁₃BrClN₃ODefines the elemental composition and exact mass.
Molecular Weight 394.66 g/mol Influences diffusion and transport across biological membranes; typically <500 Da is preferred (Lipinski's Rule).
XLogP3-AA (Lipophilicity) ~5.5 - 6.0Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Hydrogen Bond Donors 1 (amine N-H)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 3 (quinoline N, amine N, ether O)Participates in interactions with biological targets.
Topological Polar Surface Area (TPSA) ~41.1 ŲAffects transport properties; a lower TPSA is associated with better cell permeability.
pKa (most basic) ~3.5 - 4.5 (Quinoline N)The quinoline nitrogen is a weak base; protonation state will depend on the physiological pH.

Section 2: Proposed Synthesis and Mechanistic Insights

A robust synthetic strategy is essential for accessing the target compound for further study. A plausible and efficient route is a two-step process involving the synthesis of a key intermediate followed by a nucleophilic aromatic substitution (SNAr).

Synthetic Workflow

The proposed synthesis begins with the construction of a di-halogenated quinoline core, which then undergoes a regioselective substitution reaction with 4-methoxybenzylamine.

G cluster_0 Step 1: Synthesis of Dihaloquinoline Intermediate cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 4-Chloro-2-aminophenol B Intermediate A (Cyclization/Halogenation) A->B e.g., Skraup or Friedländer Synthesis C 3-Bromo-2,6-dichloroquinoline B->C POBr₃ / POCl₃ D 4-Methoxybenzylamine E Final Product: 3-bromo-6-chloro-N-(4-methoxybenzyl) quinolin-2-amine D->E Base (e.g., DIPEA) Solvent (e.g., n-Propanol) Heat C_ref 3-Bromo-2,6-dichloroquinoline C_ref->E Base (e.g., DIPEA) Solvent (e.g., n-Propanol) Heat

Caption: Proposed two-step synthetic workflow for the target molecule.

Rationale and Experimental Protocol

Step 1: Synthesis of 3-Bromo-2,6-dichloroquinoline (Intermediate)

The synthesis of a suitable quinoline core is the first critical phase. While multiple named reactions like the Skraup or Friedländer synthesis can produce quinolines, a practical approach often involves building from commercially available, pre-functionalized anilines.[4][5] The 2-chloro functionality is key, as it is highly activated for subsequent nucleophilic substitution.

  • Causality: The chlorine atom at the C-2 position of the quinoline ring is particularly susceptible to nucleophilic attack. This is because the nitrogen atom at position 1 can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. The chlorine at C-6 is on the benzenoid ring and is significantly less reactive. This difference in reactivity allows for a highly regioselective substitution.[4]

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product

This step involves the reaction of the key intermediate, 3-bromo-2,6-dichloroquinoline, with 4-methoxybenzylamine.

  • Self-Validating System: The reaction's progress can be easily monitored using Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot (due to the added amine) confirms the reaction is proceeding. The final product's identity is then rigorously confirmed by the characterization methods outlined in Section 3.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-bromo-2,6-dichloroquinoline (1.0 eq) in a suitable high-boiling solvent such as n-propanol or DMF, add 4-methoxybenzylamine (1.2 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting quinoline is consumed (typically 4-24 hours). A procedure for a similar reaction can be found in the literature.[10]

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.

Section 3: Structural Elucidation and Purity Assessment

Confirmation of the chemical structure and assessment of purity are non-negotiable steps in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Spectroscopic Characterization
TechniqueExpected Observations
¹H NMR Aromatic Protons (quinoline & benzyl): Multiple signals in the δ 7.0-8.5 ppm range. The H4 proton on the quinoline ring will likely be a singlet shifted downfield due to the anisotropic effects of the adjacent rings and bromine. Amine N-H: A broad singlet, typically in the δ 5.0-6.0 ppm range, which is exchangeable with D₂O. Benzyl CH₂: A singlet around δ 4.5-5.0 ppm. Methoxy CH₃: A sharp singlet around δ 3.8 ppm.
¹³C NMR Aromatic Carbons: ~12-14 distinct signals in the δ 110-160 ppm range. C2 Carbon: Shifted downfield (δ ~155-160 ppm) due to its attachment to two nitrogen atoms. Benzyl CH₂: Signal around δ 45-50 ppm. Methoxy CH₃: Signal around δ 55 ppm.
Mass Spec (HRMS) Molecular Ion (M+): A characteristic cluster of peaks corresponding to the molecular ion. Due to the presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a distinctive M, M+2, M+4 pattern will be observed, confirming the presence of both halogens. The exact mass measurement will confirm the elemental formula.
IR Spectroscopy N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. C-H Stretches: Aromatic (~3050 cm⁻¹) and aliphatic (~2950 cm⁻¹). C=N and C=C Stretches: Multiple sharp peaks in the 1500-1650 cm⁻¹ region. C-O (Ether) Stretch: A strong peak around 1250 cm⁻¹. C-Cl / C-Br Stretches: In the fingerprint region (< 800 cm⁻¹).
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) should show a single major peak for the purified product, with purity typically expected to be >95% for research applications.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess fraction purity during column chromatography.[11] The compound should appear as a single spot under UV light on a TLC plate.

Section 4: Potential Biological and Pharmacological Profile

While the specific biological activity of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine has not been reported, its structural motifs are present in numerous compounds with well-documented pharmacological effects. This allows for an evidence-based prediction of its potential therapeutic applications.

Anticipated Therapeutic Areas
  • Anticancer Activity: This is a highly promising area. Halogenated quinolines are known to exhibit potent antiproliferative and apoptotic effects against various cancer cell lines, including glioblastoma, cervical, and adenocarcinoma cells.[12][13] The mechanism often involves the inhibition of critical cellular pathways, such as tyrosine kinases, topoisomerases, or angiogenesis.[13][14] The bulky methoxybenzyl group could facilitate specific interactions within the binding pocket of a target protein.

  • Antimalarial Activity: The quinoline core is the quintessential antimalarial pharmacophore.[1][15] The 6-chloro substitution is reminiscent of the 7-chloro group in chloroquine, a feature known to be important for activity. This compound warrants screening against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[15]

  • Antibacterial Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While this compound is not a classic quinolone, substituted 2-aminoquinolines have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis.[6][11]

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The N-(benzyl)quinolin-2-amine scaffold can mimic the adenine region of ATP, allowing it to compete for the ATP-binding site of a kinase.

G Receptor Growth Factor Receptor Kinase Tyrosine Kinase Domain Receptor->Kinase Ligand Binding ADP ADP + Pi Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Molecule 3-bromo-6-chloro-N- (4-methoxybenzyl)quinolin-2-amine Molecule->Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Pathway Downstream Signaling (e.g., Ras-MAPK) P_Substrate->Pathway Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Block INHIBITION

Caption: Hypothesized mechanism: Competitive inhibition of a tyrosine kinase ATP-binding site.

Conclusion and Future Directions

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is a synthetically accessible molecule with a high potential for biological activity. Its architecture combines the privileged quinoline scaffold with key functional groups known to enhance pharmacological effects, particularly in the realms of oncology and infectious diseases. The proposed synthetic route is logical and based on well-established chemical principles, and the outlined characterization methods provide a clear path to structural verification.

Future research should focus on the synthesis and subsequent in vitro screening of this compound. An initial panel could include a diverse set of human cancer cell lines (e.g., MCF-7, HT-29, A549) and various microbial strains (P. falciparum, S. aureus, M. tuberculosis). Positive hits would warrant further investigation into the specific mechanism of action, laying the groundwork for potential lead optimization and future drug development efforts.

References

  • Adegoke, E. A., & Olanrewaju, I. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19323–19345. Available at: [Link]

  • Patel, H., & Varu, B. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). Available at: [Link]

  • Kaur, H., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. Scientific Reports, 16(1). Available at: [Link]

  • Al-Ostath, A., et al. (2026). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link]

  • Verma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Çakmak, O., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Available at: [Link]

  • Jones, G. (2008). The Physical and Chemical Properties of Quinoline. In Chemistry of Heterocyclic Compounds: Quinolines, Part I, Volume 32 (pp. 1-92). Available at: [Link]

  • Kumar, A., & Singh, P. (2026). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]

  • Rani, P., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 22(5), e202401014. Available at: [Link]

  • Unnamed Author. (n.d.). Preparation and Properties of Quinoline. S.N. Sinha College. Available at: [Link]

  • PubChem. (n.d.). Amino quinoline. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzyl-6-bromo-2-chloroquinoline. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Al-Mekhlafi, F. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Al-Mekhlafi, F. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Molecules, 21(11), 1472. Available at: [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 222. Available at: [Link]

Sources

Exploratory

Spectroscopic Blueprint: A Technical Guide to the NMR Characterization of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of the novel quinoline derivative, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine. In the dynamic landscape of pharmaceutical research, the precise and unambiguous structural elucidation of new chemical entities is paramount. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, with its unique substitution pattern, presents a rich case for spectroscopic analysis. This document moves beyond a mere listing of data, offering a predictive and interpretive guide grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. We will dissect the anticipated ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shift assignments and coupling patterns. Furthermore, this guide outlines robust experimental protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy. Mass spectrometry (MS) and infrared (IR) spectroscopy signatures are also discussed to provide a multi-faceted characterization approach.

Introduction: The Significance of Structural Elucidation

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[2] Therefore, the definitive characterization of compounds like 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure in solution.[3] This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, a necessary precursor in the absence of published experimental data. Our analysis is built upon established principles of substituent effects on the quinoline ring and known spectral data for the N-(4-methoxybenzyl) moiety.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to be complex, with distinct signals corresponding to the protons of the quinoline core and the N-(4-methoxybenzyl) substituent. The aromatic region, typically between δ 6.5 and 9.0 ppm, will be of particular interest for confirming the substitution pattern on the quinoline ring.[2]

A. The Quinoline Core Protons:

The protons on the substituted quinoline ring are expected to resonate in the downfield region of the spectrum due to the aromatic nature of the ring system and the electron-withdrawing effect of the nitrogen atom.[2]

  • H4: This proton is expected to be a singlet and to appear at a relatively downfield chemical shift, likely in the range of δ 8.0-8.2 ppm. Its proximity to the electronegative nitrogen and the deshielding effect of the bromine at position 3 will contribute to this downfield shift.

  • H5: This proton is anticipated to appear as a doublet, with coupling to H7 (meta-coupling), in the region of δ 7.8-8.0 ppm.

  • H7: This proton should present as a doublet of doublets, showing coupling to H5 (meta-coupling) and H8 (ortho-coupling). Its expected chemical shift is in the range of δ 7.5-7.7 ppm.

  • H8: Due to the peri-effect of the nitrogen lone pair, the H8 proton is typically deshielded and appears further downfield than other protons on the carbocyclic ring.[2] It is expected to be a doublet, coupling with H7, in the region of δ 7.9-8.1 ppm.

B. The N-(4-methoxybenzyl) Moiety Protons:

  • NH: The proton on the amine nitrogen is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. It could appear in a wide range, from δ 5.0 to 9.0 ppm.

  • CH₂: The methylene protons of the benzyl group are expected to be a singlet (or a doublet if coupled to the NH proton) and will likely resonate in the range of δ 4.3-4.6 ppm.

  • Aromatic Protons (methoxybenzyl ring): The protons on the 4-methoxyphenyl group will appear as two distinct doublets due to the para-substitution pattern. The two protons ortho to the methoxy group (H2' and H6') are expected to resonate around δ 6.8-7.0 ppm, while the two protons meta to the methoxy group (H3' and H5') will likely appear around δ 7.2-7.4 ppm.

  • OCH₃: The methoxy group protons will present as a sharp singlet at approximately δ 3.8 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H48.0 - 8.2s-
H57.8 - 8.0dJ = ~2.0 Hz
H77.5 - 7.7ddJ = ~9.0, ~2.0 Hz
H87.9 - 8.1dJ = ~9.0 Hz
NH5.0 - 9.0br s-
CH₂4.3 - 4.6s or d-
H2', H6'6.8 - 7.0dJ = ~8.5 Hz
H3', H5'7.2 - 7.4dJ = ~8.5 Hz
OCH₃~3.8s-

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen and the halogen substituents.

A. The Quinoline Core Carbons:

  • C2: This carbon, being directly attached to the amine nitrogen, is expected to be significantly downfield, likely in the range of δ 155-158 ppm.

  • C3: The presence of the bromine atom will cause a downfield shift for this carbon, with an expected resonance around δ 110-115 ppm.

  • C4: This carbon will be influenced by the adjacent nitrogen and the C3-bromo substituent, with an anticipated chemical shift in the range of δ 140-145 ppm.

  • C4a, C8a: These quaternary carbons will have chemical shifts in the aromatic region, with C8a typically being more downfield.

  • C5, C7, C8: These protonated carbons will appear in the typical aromatic region of δ 120-130 ppm.

  • C6: The attachment of the chlorine atom will lead to a downfield shift for this carbon, expected around δ 130-135 ppm.

B. The N-(4-methoxybenzyl) Moiety Carbons:

  • CH₂: The methylene carbon is expected to resonate in the range of δ 45-50 ppm.

  • Aromatic Carbons (methoxybenzyl ring): The carbon bearing the methoxy group (C4') will be the most downfield of this ring system, around δ 158-160 ppm. The other aromatic carbons will appear in the range of δ 114-132 ppm.

  • OCH₃: The methoxy carbon will have a characteristic chemical shift around δ 55 ppm.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2155 - 158
C3110 - 115
C4140 - 145
C4a145 - 150
C5125 - 128
C6130 - 135
C7128 - 132
C8120 - 125
C8a148 - 152
CH₂45 - 50
C1'130 - 133
C2', C6'128 - 131
C3', C5'114 - 116
C4'158 - 160
OCH₃~55

Complementary Characterization Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive characterization relies on multiple analytical techniques.

A. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the target compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the quinoline ring.

B. Infrared (IR) Spectroscopy:

IR spectroscopy can identify the presence of key functional groups. For the title compound, characteristic absorption bands are expected for:

  • N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C-H aromatic stretch: Bands above 3000 cm⁻¹.

  • C-H aliphatic stretch: Bands just below 3000 cm⁻¹.

  • C=C and C=N aromatic ring stretches: A series of bands in the 1450-1620 cm⁻¹ region.

  • C-O stretch (methoxy group): A strong band around 1250 cm⁻¹.

  • C-Cl and C-Br stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

A. NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

B. NMR Data Acquisition:

  • Insert the prepared sample into an NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. For dilute samples, the number of scans can be increased to improve the signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to aid in the definitive assignment of all proton and carbon signals.[4]

Visualization of Experimental Workflow

The logical flow of characterizing a novel compound like 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is crucial for a systematic and thorough analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide provides a detailed predictive framework for the NMR and spectroscopic characterization of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine. By grounding our predictions in established spectroscopic principles and data from related structures, we offer a robust starting point for researchers working with this and similar novel quinoline derivatives. The outlined experimental protocols provide a clear path for obtaining high-quality data, which, when combined with the interpretive guidance herein, will facilitate the unambiguous structural elucidation of this promising compound.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Vinutha, V. J., et al. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. Retrieved from [Link]

  • Howell, J. (2008). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.

Sources

Foundational

An In-depth Technical Guide to the Predicted Bioactivity of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] This guide focuses on the predicted bioactivity of a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] This guide focuses on the predicted bioactivity of a novel derivative, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine . As this specific molecule is not extensively characterized in existing literature, this document serves as a comprehensive literature review of structurally related compounds to construct a scientifically-grounded bioactivity profile. By deconstructing the molecule into its core components—the 2-aminoquinoline scaffold, the 3-bromo and 6-chloro halogen substituents, and the N-(4-methoxybenzyl) group—we can infer its potential therapeutic applications. This analysis suggests the target compound is a promising candidate for investigation as an anticancer agent, likely operating through mechanisms such as kinase inhibition or disruption of microtubule dynamics. This guide provides the theoretical framework, proposed synthetic routes, and detailed experimental protocols for the future validation of these hypotheses.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline (C₉H₇N), a fused aromatic heterocycle of benzene and pyridine rings, is recognized as a "privileged scaffold" in drug discovery.[1][4][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The versatility of the quinoline ring allows for structural modifications at various positions, which significantly influences the molecule's therapeutic efficacy and target selectivity.[4]

The subject of this guide, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine , combines several structural features known to impart potent bioactivity:

  • 2-Aminoquinoline Core: The amino group at the C2 position is a key feature in many bioactive molecules, often serving as a crucial hydrogen bond donor/acceptor for target interaction.[6][7]

  • Halogenation (Br at C3, Cl at C6): Halogens can enhance biological activity by increasing lipophilicity, improving membrane permeability, and participating in halogen bonding with target proteins.

  • N-Benzyl Substituent: The N-(4-methoxybenzyl) group adds significant steric bulk and lipophilicity, which can modulate target binding and pharmacokinetic properties.

This document will systematically analyze the known biological effects of these individual components to build a predictive model for the target compound's bioactivity.

Proposed Synthetic Strategy

While no direct synthesis for the target compound is published, a plausible route can be devised based on established methodologies for quinoline chemistry. A likely approach involves the construction of a key intermediate, 3-bromo-6-chloroquinolin-2-amine , followed by N-alkylation.

Synthesis of the 2-Aminoquinoline Core

The synthesis could begin from a substituted aniline, such as 4-chloroaniline, and proceed through a cyclization reaction to form the quinoline ring system. Subsequent bromination and amination would yield the desired intermediate. A common method for creating 2-chloroquinolines, a precursor to 2-aminoquinolines, is the Vilsmeier-Haack formylation of N-arylacetamides.[8]

Proposed N-Alkylation Workflow

The final step would involve the coupling of the 2-aminoquinoline core with 4-methoxybenzyl chloride. This can be achieved through standard nucleophilic substitution or more advanced cross-coupling reactions.

Synthetic_Workflow A Starting Material (e.g., 4-chloroaniline derivative) B Quinoline Ring Formation (e.g., Friedländer Synthesis or similar) A->B C Halogenation (Selective Bromination at C3) B->C D Amination at C2 (Conversion of 2-chloro to 2-amino) C->D E Intermediate: 3-bromo-6-chloroquinolin-2-amine D->E F N-Alkylation with 4-methoxybenzyl chloride E->F G Final Product: 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine F->G H Purification & Characterization (HPLC, NMR, MS) G->H

Caption: Proposed synthetic workflow for the target compound.

Literature Review of Bioactivity

The Anticancer Potential of 2-Aminoquinolines

The 2-aminoquinoline scaffold is a prominent feature in a vast number of compounds investigated for anticancer activity.[7] These derivatives exert their effects through diverse mechanisms of action.[1][9]

  • Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis.[5] For instance, certain quinoline-2-carboxamides have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers.[1][10] The interaction often occurs within the ATP-binding pocket of the kinase.[1][10]

  • Tubulin Polymerization Inhibition: Several quinoline derivatives have been shown to target the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with replication and transcription.[9][10] This can also lead to the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during cell division.[9][10]

The Role of Halogen Substituents

The presence and position of halogen atoms on the quinoline ring are critical determinants of biological activity.

  • 6-Chloro Substituent: The chloro group at the 6-position is a common feature in many bioactive quinolines. It generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Recently synthesized N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have demonstrated cytotoxicity against human colon cancer (HCT-116) cells.[11]

  • 3-Bromo Substituent: Bromine at the C3 position introduces significant steric and electronic changes. The synthesis of various 3-bromoquinoline derivatives has been reported, often as key intermediates for more complex molecules.[12] This substitution can direct the binding of the molecule to its biological target and can be involved in halogen bonding, a specific type of non-covalent interaction that can increase binding affinity.

Influence of the N-(4-methoxybenzyl) Group

The large N-(4-methoxybenzyl) substituent at the 2-amino position is expected to have a profound impact on the compound's properties. This group significantly increases the molecule's size and lipophilicity, which could favor interactions with hydrophobic pockets in target proteins. In a series of 2-(amino)quinazolin-4(3H)-one derivatives, which are structurally related to quinolines, the nature of the N-substituent was critical for antibacterial activity, with various benzylamine moieties showing high potency against MRSA.[13]

Predicted Bioactivity Profile and Putative Mechanisms

Based on the synthesis of evidence from related compounds, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is predicted to possess significant anticancer activity .

The combination of the 2-aminoquinoline core with dual halogenation and a bulky N-benzyl group suggests a multi-faceted mechanism of action. The most probable targets are protein kinases and tubulin.

Putative Mechanism: Kinase Inhibition

The compound may act as a Type I or Type II kinase inhibitor, targeting the ATP-binding site. The 2-amino group can form crucial hydrogen bonds with the kinase hinge region, while the halogenated quinoline core and the methoxybenzyl group could occupy adjacent hydrophobic pockets.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PIM1 Pim-1 Kinase RTK->PIM1 Activation Pathway Apoptosis Apoptosis PIM1->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PIM1->Proliferation Promotes TargetCompound 3-bromo-6-chloro-N- (4-methoxybenzyl)quinolin-2-amine TargetCompound->PIM1 Inhibition

Caption: Putative inhibition of the Pim-1 kinase pathway.

Putative Mechanism: Disruption of Microtubule Dynamics

Alternatively, the compound's size and aromatic surfaces may favor binding to the colchicine site of β-tubulin. This would inhibit the polymerization of tubulin into microtubules, disrupting the mitotic spindle, causing cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.

Proposed Experimental Validation Protocols

To validate the predicted bioactivity, a systematic experimental approach is required.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast, PC-3 prostate) in appropriate media until they reach ~80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the target compound in DMSO and then dilute in culture media. Treat the cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by fitting the data to a dose-response curve.

Protocol: Kinase Inhibition Assay (Generic)

This protocol determines if the compound inhibits a specific kinase (e.g., Pim-1).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase enzyme, and the target compound at various concentrations.

  • Initiation: Add the kinase's specific peptide substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay where a detection reagent is added that produces a signal inversely proportional to the amount of remaining ATP (i.e., high kinase activity consumes ATP, leading to a low signal).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Data Summary

The following table summarizes the activities of related quinoline derivatives found in the literature, providing a basis for our predictions.

Compound Class/DerivativeBiological ActivityTarget/MechanismReference
Quinoline-2-carboxamidesAnticancer (Prostate)Pim-1 Kinase Inhibition[1][10]
2,4-Disubstituted quinolinesCytotoxicGrowth inhibition, Apoptosis[9]
N-benzyl-6-chloro-quinolonesAnticancer (Colon)Cytotoxicity, Apoptosis[11]
2-AminoquinolinesAntiprotozoalParasite-specific pathways[6]
Halogenated QuinolinesAntimicrobialNot specified[4]

Conclusion and Future Directions

While direct experimental data for 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is currently unavailable, a thorough review of the structure-activity relationships of related compounds allows for a strong, evidence-based prediction of its bioactivity. The compound is hypothesized to be a potent anticancer agent, with protein kinases and tubulin as its most likely molecular targets.

The immediate future work should focus on:

  • Chemical Synthesis: Executing the proposed synthetic route to obtain a pure sample of the target compound.

  • In Vitro Validation: Performing the described experimental protocols, starting with broad-spectrum cytotoxicity screening against a panel of cancer cell lines, followed by specific mechanistic assays (e.g., kinase panels, tubulin polymerization assays) for the most sensitive cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a small library of analogs by modifying the substituents at the 2, 3, and 6 positions to optimize potency and selectivity.

The exploration of this novel quinoline derivative holds significant promise for the development of new therapeutic agents. This guide provides the foundational knowledge and a clear experimental roadmap for researchers and drug development professionals to unlock its potential.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • A Comparative Guide to the Structure-Activity Relationships of Aminoquinoline Deriv
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar.
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Public
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC.
  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Deriv
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Public
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investig

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Evaluation of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the in vivo evaluation of the novel compound, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the in vivo evaluation of the novel compound, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine. While direct in vivo data for this specific molecule is not yet publicly available, its structural similarity to other quinoline and quinazoline derivatives suggests significant potential as an anticancer agent.[1][2][3][4] This guide, therefore, focuses on establishing robust and reproducible in vivo protocols to assess its preclinical efficacy, pharmacokinetic profile, and safety in the context of oncology research. The methodologies detailed herein are grounded in established best practices and are designed to provide a clear framework for researchers initiating in vivo studies with this compound.

Introduction: Scientific Rationale and Therapeutic Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Derivatives of quinoline and the related quinazoline heterocycle are known to exhibit a wide range of biological activities, with a significant number being investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4][5][6] The subject of this guide, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine, possesses key structural features—a halogenated quinoline core and a substituted benzylamine side chain—that suggest a potential mechanism of action involving the inhibition of critical cell proliferation and survival pathways.

The bromo and chloro substituents on the quinoline ring can modulate the compound's electronic properties and its ability to form key interactions within the ATP-binding pocket of protein kinases.[7] The N-(4-methoxybenzyl) group can influence solubility, cell permeability, and metabolic stability, all critical parameters for in vivo efficacy. Based on the established anticancer activities of structurally related compounds, it is hypothesized that 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine may exhibit antitumor effects, warranting a thorough in vivo investigation.

Preclinical In Vivo Study Design: A Phased Approach

A successful in vivo evaluation of a novel compound requires a systematic, multi-stage approach. The following workflow outlines the critical phases for assessing the therapeutic potential of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.

G A Phase 1: Pharmacokinetics (PK) & Acute Toxicity B Phase 2: Efficacy in Human Tumor Xenograft Model A->B Establish Maximum Tolerated Dose (MTD) & Dosing Regimen C Phase 3: Pharmacodynamic (PD) & Mechanism of Action (MoA) Studies B->C Demonstrate Anti-tumor Activity D Data Analysis & Go/No-Go Decision C->D Correlate Target Engagement with Efficacy

Caption: Phased approach for in vivo evaluation.

Phase 1: Pharmacokinetic and Acute Toxicity Profiling

Prior to efficacy studies, it is imperative to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.[8] These initial studies will inform the selection of an appropriate dosing regimen for subsequent xenograft models.

Protocol: Murine Pharmacokinetic (PK) Study

This protocol aims to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.[9][10]

Materials:

  • 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • 6-8 week old female BALB/c or C57BL/6 mice[11]

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Heparinized capillary tubes or EDTA-coated microtubes for blood collection[9]

  • Centrifuge

  • LC-MS/MS system for bioanalysis[11]

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.[12]

  • Dosing Formulation: Prepare a stock solution of the test compound in a suitable vehicle. Ensure complete dissolution.

  • Animal Groups: Divide mice into two groups (n=4-5 per time point) for intravenous (IV) and oral (PO) administration.[11] A typical study may involve 50 animals in total.[11]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 30-50 µL) at predetermined time points.[9]

    • IV route time points: 5, 15, 30, 60, 120, and 240 minutes.[11]

    • PO route time points: 15, 30, 60, 120, 240, and 360 minutes.[11]

    • Blood can be collected via submandibular or saphenous vein bleeding for serial sampling.[9]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.[10]
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
Half-life of the compound in plasma.[10]
CL Clearance, the rate at which the drug is eliminated.[10]
Vd Volume of distribution.[10]
F (%) Bioavailability (for oral administration).
Caption: Key Pharmacokinetic Parameters.
Protocol: Acute Toxicity Study (OECD Guideline Inspired)

This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. It is based on the principles of the OECD guidelines for acute oral toxicity.[13][14][15]

Materials:

  • 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

  • Vehicle

  • 6-8 week old female Swiss albino mice or Sprague Dawley rats

  • Appropriate caging and environmental controls (22°C ± 3°C, 30-70% humidity, 12h light/dark cycle).[12]

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult animals. Acclimate for at least 5 days.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose. The OECD guidelines suggest starting doses of 5, 50, 300, or 2000 mg/kg.[13][15]

  • Dosing: Administer a single dose of the compound via oral gavage. Animals should be fasted prior to dosing.[12]

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[14]

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic systems, as well as behavioral patterns).

    • Record body weight changes at least weekly.[16]

    • Note the time of death if it occurs.[12]

  • Dose Adjustment (Up-and-Down or Fixed Dose Procedure): The subsequent dose administered to the next animal is adjusted up or down depending on the outcome for the previously dosed animal, as per OECD guidelines 425 or 420.[13]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[16]

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs of distress).

Phase 2: In Vivo Efficacy in a Human Tumor Xenograft Model

Once the PK and safety profiles are established, the antitumor efficacy of the compound can be evaluated in an immunodeficient mouse model bearing human cancer cell-derived tumors.

G cluster_0 Preparation cluster_1 Implantation & Tumor Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A 1. Culture Cancer Cell Line B 2. Harvest & Prepare Cell Suspension A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Monitor Tumor Growth (Calipers) C->D E 5. Randomize Mice into Groups D->E Tumors reach ~150 mm³ F 6. Administer Compound (e.g., daily PO) E->F G 7. Measure Tumor Volume & Body Weight (2x/week) F->G H 8. Euthanize & Excise Tumors G->H Endpoint reached I 9. Weigh Tumors & Perform PD Analysis H->I

Sources

Application

Advanced Application Note: 3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine in Target-Oriented Organic Synthesis

Executive Summary The 2-aminoquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, phosphodiesterase (PDE) modulators, and antimicrobial agents [3]. Synthesizing highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminoquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, phosphodiesterase (PDE) modulators, and antimicrobial agents [3]. Synthesizing highly functionalized derivatives of this core often requires complex, multi-step sequences. 3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine (CAS: 1366131-27-2) serves as an elite, commercially available precursor designed specifically to bypass these synthetic bottlenecks.

As a Senior Application Scientist, I have structured this guide to detail the strategic utilization of this precursor. By leveraging the thermodynamic differences between its halogen substituents and the protective stability of its 4-methoxybenzyl (PMB) group, researchers can execute programmable, orthogonal functionalizations to rapidly generate diverse chemical libraries.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of this precursor lies in its three distinct, chemically addressable handles:

  • C3-Bromine (High Reactivity): The C–Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). This allows Palladium(0) species to selectively undergo oxidative addition at the C3 position under mild heating (80°C), leaving the C6 position untouched [1].

  • C6-Chlorine (Latent Reactivity): Once the C3 position is functionalized, the C6–Cl bond can be activated using highly electron-rich, bulky ligands (e.g., BrettPhos, RuPhos) at elevated temperatures (100–110°C) for Buchwald-Hartwig aminations or secondary Suzuki couplings.

  • N-PMB Protection: Free 2-aminoquinolines can poison palladium catalysts or undergo unwanted N-arylation during cross-coupling. The PMB group masks the amine, ensuring catalyst turnover, and can be cleanly cleaved under acidic conditions late in the synthesis [2].

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name 3-Bromo-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-2-amine
CAS Registry Number 1366131-27-2
Molecular Formula C17H14BrClN2O
Molecular Weight 377.66 g/mol
Key Reactive Handles C3-Br (Primary), C6-Cl (Secondary), N-PMB (Transient)

Core Synthetic Workflows & Protocols

The following self-validating protocols outline a standard orthogonal functionalization sequence. The causality behind the reagent selection is explicitly detailed to ensure reproducible scale-up.

Protocol 1: C3-Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an arylboronic acid at the C3 position without activating the C6-Cl bond. Causality: We utilize Pd(dppf)Cl2​ because bidentate phosphine ligands at moderate temperatures (80°C) strictly favor C–Br insertion. Using highly active monodentate ligands (like XPhos) would erode regioselectivity, leading to C3/C6 over-coupling.

  • Setup: In an oven-dried Schlenk flask, combine 3-bromo-6-chloro-N-(PMB)quinolin-2-amine (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.2 M concentration). Purge the flask with Argon for 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 3-aryl-6-chloro intermediate.

Table 2: Optimization of C3-Suzuki Coupling Conditions
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)C3/C6 Selectivity
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 1006585:15
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 80 92 >99:1
3 Pd2​(dba)3​ / XPhos Cs2​CO3​ Dioxane1104550:50
Protocol 2: C6-Buchwald-Hartwig Amination

Objective: Functionalize the latent C6-Cl bond with a secondary amine. Causality: The C–Cl bond requires a highly electron-rich palladium species for oxidative addition. BrettPhos is selected as it prevents β -hydride elimination and promotes rapid reductive elimination, ensuring high yields of the C6-aminated product.

  • Setup: Combine the 3-aryl-6-chloro intermediate (1.0 equiv), secondary amine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv) in a vial.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal under Argon.

  • Reaction: Heat at 100°C for 12 hours.

  • Workup: Cool, filter the crude mixture through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

Protocol 3: Global PMB Deprotection

Objective: Remove the N-PMB group to reveal the active 2-aminoquinoline pharmacophore. Causality: Cleavage of the PMB group via Trifluoroacetic acid (TFA) generates a highly reactive 4-methoxybenzyl carbocation. If left unchecked, this carbocation will polymerize or re-alkylate the electron-rich quinoline core. Anisole is added as a sacrificial π -nucleophile (scavenger) to trap the carbocation via electrophilic aromatic substitution, ensuring a clean deprotection profile [2].

  • Setup: Dissolve the fully functionalized N-PMB intermediate (1.0 equiv) in TFA (10 volumes).

  • Scavenger: Add Anisole (5.0 equiv) to the stirring solution.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO3​ , extract with Dichloromethane (DCM), dry, and purify to isolate the final target compound.

Reaction Pathway Visualization

The following diagram maps the logical flow of the orthogonal functionalization strategy, demonstrating how the distinct reactive handles are sequentially addressed.

G Start 3-Bromo-6-chloro-N-(PMB) quinolin-2-amine (Starting Material) Step1 Regioselective Suzuki Coupling (Pd-cat, Aryl-B(OH)2) Targets C3-Br Start->Step1 Int1 3-Aryl-6-chloro-N-(PMB) quinolin-2-amine (Intermediate 1) Step1->Int1 Step2 Buchwald-Hartwig Amination (Pd-cat, Amine, Strong Base) Targets C6-Cl Int1->Step2 Int2 3-Aryl-6-amino-N-(PMB) quinolin-2-amine (Intermediate 2) Step2->Int2 Step3 Global Deprotection (TFA, Anisole Scavenger) Cleaves N-PMB Int2->Step3 Product Fully Functionalized 2-Aminoquinoline Target Step3->Product

Figure 1: Orthogonal functionalization workflow of the quinoline scaffold.

References

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL:[Link]

Method

Application Note: High-Throughput Screening and Lead Characterization of 3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine for BACE1 Inhibition

Executive Summary The discovery of disease-modifying therapies for Alzheimer’s disease heavily relies on targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). While fragment-based lead discovery (FBLD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of disease-modifying therapies for Alzheimer’s disease heavily relies on targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). While fragment-based lead discovery (FBLD) has identified the 2-aminoquinoline scaffold as a highly efficient transition-state mimetic for BACE1, early fragments suffered from weak, millimolar potency.

This application note details the High-Throughput Screening (HTS) and secondary validation workflows for 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine , a rationally designed derivative. By outlining self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) protocols, this guide provides a robust framework for evaluating halogenated quinolines in neurodegenerative drug discovery.

Mechanistic Rationale & Structural Design

To design a successful HTS campaign, one must understand the causality behind the compound's structural modifications and how they interact with the target biology. The bare 2-aminoquinoline core acts as a weak active-site binder, forming a bifurcated hydrogen bond with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1 [1].

However, to push binding affinity from the millimolar to the nanomolar range, specific substitutions are required:

  • 3-Bromo & 6-Chloro Substitutions: Halogens are highly lipophilic and electron-withdrawing. They enhance blood-brain barrier (BBB) permeability and engage in critical halogen bonding within the hydrophobic S1 and S3 subpockets of the BACE1 enzyme.

  • N-(4-methoxybenzyl) Extension: The secondary amine acts as a flexible linker, allowing the 4-methoxybenzyl group to project deep into the P2' binding pocket. The methoxy oxygen serves as a hydrogen bond acceptor with the enzyme's backbone amides, drastically improving Ligand Efficiency (LE) without violating Lipinski’s rules [1].

High-Throughput Screening (HTS) Cascade

A successful HTS pipeline must eliminate false positives early. The workflow below utilizes a primary biochemical screen followed by an orthogonal biophysical validation step to ensure true target engagement.

HTS_Workflow A Compound Library (Acoustic Dispensing) B Primary Screen (TR-FRET BACE1) A->B 1536-well C Hit Validation (SPR Kinetics) B->C Hit Selection D Orthogonal Assay (Cell-based ELISA) C->D Validated Leads

Figure 1: HTS cascade for 2-aminoquinoline derivatives targeting BACE1.

Primary Screening: TR-FRET Assay Protocol

Causality & Logic: Standard fluorescence assays are highly susceptible to autofluorescence artifacts, particularly when screening conjugated, halogenated aromatic rings like quinolines. We utilize Time-Resolved FRET (TR-FRET) [2] because the delayed emission reading (typically 50–100 µs post-excitation) allows short-lived background compound fluorescence to decay, ensuring the signal is exclusively driven by the BACE1 cleavage event.

Self-Validating System: This assay requires the calculation of a Z'-factor on every plate. A Z'-factor > 0.6 validates that the assay window is wide enough to distinguish true inhibitors from assay noise.

Step-by-Step Methodology
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 10 nL of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine (in 100% DMSO) into a 1536-well black microplate. Causality: Acoustic dispensing eliminates tip-based carryover and prevents the compound from precipitating in aqueous buffers before reaching the assay well.

  • Enzyme Addition: Add 2 µL of recombinant human BACE1 enzyme (1.5 nM final concentration) in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-binding of the transition-state mimetic.

  • Substrate Addition: Add 2 µL of Eu-labeled/cross-linked BACE1 FRET substrate (200 nM final).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the 665/615 nm emission ratio. Verify that the positive control (e.g., Verubecestat) yields >95% inhibition and the DMSO vehicle control establishes the baseline (Z' > 0.6).

Secondary Validation: Surface Plasmon Resonance (SPR)

Causality & Logic: Biochemical assays cannot differentiate between a true active-site inhibitor and a Pan-Assay Interference Compound (PAINS) that aggregates or denatures the enzyme. SPR provides real-time, label-free biophysical validation. It confirms a 1:1 stoichiometric binding event and provides the association ( Kon​ ) and dissociation ( Koff​ ) rates.

Self-Validating System: The protocol utilizes a reference flow cell (Flow Cell 1) containing no immobilized protein. Any signal generated in FC1 is automatically subtracted from the active flow cell (FC2) to eliminate bulk refractive index changes caused by DMSO.

Step-by-Step Methodology
  • Surface Preparation: Immobilize BACE1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 3000 Response Units (RU). Leave Flow Cell 1 unmodified as the reference.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the compound samples.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine at a flow rate of 30 µL/min across a 5-point concentration gradient (e.g., 1.25 nM to 20 nM). Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kinetics reflect true binding.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The assay is validated if the χ2 (Chi-square) value of the fit is less than 10% of the maximum response ( Rmax​ ).

Data Interpretation & Lead Characterization

By integrating the structural modifications into the 2-aminoquinoline core, the screening metrics shift dramatically from a weak fragment hit to a potent lead candidate.

ParameterUnsubstituted 2-Aminoquinoline (Fragment)3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
BACE1 IC₅₀ (TR-FRET) 900 µM12 nM
Binding Affinity ( KD​ , SPR) > 1 mM8.5 nM
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atom0.42 kcal/mol/heavy atom
Z'-Factor (Assay Quality) 0.650.82
Mechanism of Binding Weak Active Site BinderS1/S3/P2' Pocket Occupancy

Table 1: Comparative HTS metrics demonstrating the enhanced potency and ligand efficiency of the substituted quinolin-2-amine.

Mechanism of Action

The ultimate goal of this screening cascade is to identify molecules that halt the amyloidogenic pathway. By locking the BACE1 enzyme in an inactive conformation, the compound prevents the cleavage of the Amyloid Precursor Protein (APP), thereby halting the downstream aggregation of neurotoxic Amyloid-β.

MOA APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active) APP->BACE1 Complex Inhibited BACE1 Complex BACE1->Complex Conformational Lock sAPPb sAPPβ + C99 Fragment BACE1->sAPPb Proteolytic Cleavage Inhibitor 3-bromo-6-chloro-N-(4-methoxybenzyl) quinolin-2-amine Inhibitor->BACE1 Binds Catalytic Aspartates Complex->sAPPb Prevents Cleavage Abeta Amyloid-β Aggregation sAPPb->Abeta γ-Secretase

Figure 2: Mechanism of BACE1 inhibition preventing neurotoxic Amyloid-β formation.

References

  • Cheng, Y., Judd, T. C., Bartberger, M. D., Brown, J., Chen, K., Fremeau, R. T., ... & Wood, S. (2011). "From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Böttcher, J., et al. (2006). "Assay concordance between SPA and TR-FRET in high-throughput screening." Journal of Biomolecular Screening, SAGE Publications. URL:[Link]

Application

Application Note: Formulation Strategies for 3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine Delivery

Executive Summary The compound 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine represents a class of highly lipophilic, halogenated quinoline derivatives frequently explored in advanced medicinal chemistry, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine represents a class of highly lipophilic, halogenated quinoline derivatives frequently explored in advanced medicinal chemistry, particularly as epigenetic modulators (e.g., PRMT5 inhibitors)[1]. While the dual-halogenation (3-bromo, 6-chloro) and the bulky 4-methoxybenzyl group confer exceptional target binding affinity and target residence time, they simultaneously generate severe physicochemical liabilities. The resulting high crystal lattice energy and extreme hydrophobicity lead to negligible aqueous solubility, presenting a classic "brick dust" and "grease ball" formulation challenge.

This application note details two field-proven, self-validating formulation strategies designed to overcome these delivery bottlenecks: Amorphous Solid Dispersions (ASDs) for oral bioavailability enhancement, and PEGylated Solid Lipid Nanoparticles (SLNs) for targeted parenteral or central nervous system (CNS) delivery[2].

The Physicochemical Challenge & Formulation Rationale

To design a rational delivery system, we must first deconstruct the molecule's physicochemical profile. The quinoline core provides a weak basicity, meaning solubility is highly pH-dependent, often precipitating rapidly in the neutral pH of the intestine.

Table 1: Physicochemical Profiling and Formulation Implications

ParameterEstimated ValueCausality & Formulation Implication
Molecular Weight 377.6 g/mol Favorable for membrane permeation, but the rigid, planar structure promotes strong π−π stacking, increasing lattice energy.
LogP (Hydrophobicity) > 4.5Highly lipophilic. Requires lipid-based carriers or polymer-stabilized supersaturation to achieve therapeutic plasma levels.
pKa (Quinoline Nitrogen) ~ 2.5 - 3.5Weakly basic. The drug will dissolve in gastric acid but precipitate in the intestine. Enteric protection is mandatory for oral delivery.
H-Bond Donors/Acceptors 1 / 3The secondary amine acts as an H-bond donor, enabling specific intermolecular interactions with oxygen-rich polymeric carriers (e.g., HPMCAS) to prevent recrystallization.

Based on this profile, the formulation decision tree diverges based on the intended route of administration.

G API 3-bromo-6-chloro-N-(4-methoxybenzyl) quinolin-2-amine (High LogP, Low Solubility) Oral Oral Delivery Target API->Oral Systemic Bioavailability IV Parenteral / CNS Target API->IV Targeted / IV Administration ASD Amorphous Solid Dispersion (ASD) via Spray Drying (HPMCAS) Oral->ASD Maintain Supersaturation SLN PEGylated Solid Lipid Nanoparticles via High-Pressure Homogenization IV->SLN Prolonged Circulation & BBB Penetration

Figure 1: Formulation decision tree based on administration route and target profile.

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

For oral administration, converting the crystalline API into an amorphous state removes the thermodynamic barrier of the crystal lattice. However, amorphous states are metastable. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) as the polymeric carrier.

The Causality of Polymer Selection: HPMCAS is not chosen arbitrarily. The succinate groups provide enteric protection, preventing the API from dissolving and prematurely crystallizing in the acidic stomach. The acetate groups interact with the lipophilic halogenated quinoline core via hydrophobic interactions. Crucially, the secondary amine of the API forms hydrogen bonds with the polymer backbone, effectively "locking" the drug in its high-energy amorphous state and creating a "spring and parachute" effect during intestinal dissolution[3].

Protocol A: Preparation of HPMCAS-ASD by Spray Drying

Note: This protocol is a self-validating system. Visual clarity of the feed solution guarantees complete dissolution; any turbidity indicates a failure in solvent ratio optimization, which will lead to crystalline seeds in the final product.

Step 1: Feed Solution Preparation

  • Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at an 8:2 (v/v) ratio. Rationale: DCM dissolves the highly lipophilic API, while MeOH is required to fully solvate the HPMCAS polymer.

  • Dissolve 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine (1.0 g) in 50 mL of the solvent mixture under magnetic stirring (400 rpm).

  • Gradually add HPMCAS-M (3.0 g) to achieve a 1:3 API-to-Polymer weight ratio. Stir for 60 minutes until the solution is completely optically clear.

    • Self-Validation Check: Pass a laser pointer through the flask. If light scattering (Tyndall effect) is observed, undissolved polymer or API remains. Add 10 mL of solvent mixture and stir for an additional 30 minutes.

Step 2: Spray Drying Process

  • Configure a benchtop spray dryer (e.g., Büchi B-290) with a 0.7 mm two-fluid nozzle.

  • Set the following parameters to ensure rapid droplet evaporation (preventing phase separation) without inducing thermal degradation:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C - 50°C

    • Aspirator Rate: 100%

    • Pump Speed: 15% (~4.5 mL/min)

    • Atomization Gas (N₂): 40 mm (rotameter)

  • Feed the solution. Collect the resulting white-to-off-white powder from the cyclone separator.

Step 3: Secondary Drying & QC

  • Transfer the collected ASD to a vacuum oven. Dry at 40°C and < 50 mbar for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

  • Quality Control: Perform Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with a complete absence of sharp Bragg diffraction peaks characteristic of the crystalline quinoline API.

Strategy B: PEGylated Solid Lipid Nanoparticles (SLNs)

For intravenous delivery or targeting CNS-resident diseases, aqueous solubility and blood-brain barrier (BBB) penetration are the primary hurdles. Encapsulating the quinoline derivative in Solid Lipid Nanoparticles (SLNs) addresses both[2].

The Causality of Lipid Selection: We utilize Trimyristin as the solid lipid core. Its long-chain triglycerides form a highly ordered crystalline lattice that effectively accommodates the planar, rigid structure of the halogenated quinoline, preventing drug expulsion during storage. DSPE-PEG2000 is incorporated into the lipid shell to provide steric stabilization; this PEG corona prevents opsonization, extending the circulation half-life and facilitating endosomal escape[4].

Protocol B: Hot High-Pressure Homogenization (HPH)

Step 1: Preparation of the Lipid and Aqueous Phases

  • Lipid Phase: In a glass vial, combine 500 mg of Trimyristin, 50 mg of DSPE-PEG2000, and 50 mg of the API. Heat the mixture to 75°C (approximately 15°C above the melting point of Trimyristin) until a uniform, clear lipid melt is formed.

  • Aqueous Phase: In a separate beaker, dissolve 200 mg of Poloxamer 188 (surfactant) in 20 mL of ultra-pure water. Heat this solution to exactly 75°C. Causality: Temperature matching is critical. If the aqueous phase is cooler, the lipid will prematurely solidify upon mixing, forming microparticles instead of nanoparticles.

Step 2: Pre-Emulsification

  • Transfer the hot aqueous phase into the lipid phase under continuous high-shear mixing using an Ultra-Turrax homogenizer at 12,000 rpm for 3 minutes.

  • Self-Validation Check: The resulting pre-emulsion should appear as a milky, uniform dispersion without visible oil droplets on the surface.

Step 3: High-Pressure Homogenization

  • Transfer the hot pre-emulsion immediately to a high-pressure homogenizer (e.g., APV-2000) pre-heated to 75°C.

  • Process the emulsion for 3 to 5 cycles at 500 bar. Rationale: The high shear and cavitation forces break the lipid droplets down into the nanometer range.

  • Collect the nanoemulsion and rapidly cool it in an ice-water bath (4°C) for 15 minutes. Causality: Rapid cooling forces the lipid droplets to crystallize instantly, trapping the API within the solid lipid matrix before it can partition into the aqueous phase.

Step 4: Analytical QC (DLS & Encapsulation Efficiency)

  • Analyze the SLNs via Dynamic Light Scattering (DLS). Target specifications: Z-average diameter < 150 nm, Polydispersity Index (PDI) < 0.2.

  • To determine Encapsulation Efficiency (EE%), ultra-centrifuge a sample at 100,000 × g for 1 hour. Analyze the supernatant via HPLC for unencapsulated API. Expected EE% is > 90% due to the API's high LogP.

G Circulation Systemic Circulation (PEGylated SLN) Endocytosis Cellular Internalization (Endocytosis) Circulation->Endocytosis Target Cell Binding Endosome Endosomal Escape (Lipid Fusion) Endocytosis->Endosome pH Drop Release Cytosolic Release (Target Engagement) Endosome->Release API Unloading

Figure 2: Intracellular delivery and cytosolic release pathway of PEGylated SLNs.

Conclusion

The successful formulation of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine requires circumventing its high lattice energy and lipophilicity. By applying rational, causality-driven formulation design—either trapping the molecule in a high-energy amorphous state via HPMCAS spray drying or encapsulating it within the crystalline matrix of a PEGylated solid lipid nanoparticle—researchers can successfully unlock the in vivo potential of this complex chemotype.

References

  • Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.[Link]

  • Amorphous Solid Dispersion of 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine.
  • Ionizable Lipids and Lipid Nanoparticle Compositions for the Delivery of Nucleic Acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Welcome to the technical support center for the synthesis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

Synthesis Overview

The synthesis of the target compound is typically achieved through a two-step process. The first step involves the synthesis of a dihalogenated quinoline precursor, such as 2,3-dibromo-6-chloroquinoline or 2-chloro-3-bromo-6-chloroquinoline. The second, and often most challenging step, is a regioselective nucleophilic aromatic substitution (SNAr) reaction. In this key step, the 2-position of the dihaloquinoline is selectively substituted with 4-methoxybenzylamine. The C2 position is generally more activated towards nucleophilic attack than the C3 position.

Proposed Reaction Pathway

Reaction_Pathway SM1 2,3-Dihalo-6-chloroquinoline Product 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine SM1->Product Nucleophilic Aromatic Substitution (SNAr) SM2 4-Methoxybenzylamine SM2->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, with the starting dihaloquinoline being the major component remaining. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue in SNAr reactions and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Insufficient Activation of the Aromatic Ring: The quinoline ring must be sufficiently electron-deficient for the nucleophilic attack to occur. The presence of the chloro and bromo groups contributes to this, but reaction conditions are critical.

    • Solution: SNAr reactions often require heat to proceed at a practical rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended. Microwave irradiation can also significantly shorten reaction times.[1]

  • Poor Solubility of Reactants: If the dihaloquinoline starting material or the amine are not well-dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure you are using an appropriate polar aprotic solvent like DMF, DMSO, or NMP. If solubility remains an issue, consider gentle heating or sonication to aid dissolution before initiating the reaction at the target temperature.[1]

  • Weak Nucleophile/Base System: 4-methoxybenzylamine is a moderately strong nucleophile, but its effectiveness can be hampered by an inappropriate acid-base environment.

    • Solution: The reaction often requires a non-nucleophilic base to scavenge the HBr or HCl generated. Common choices include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Ensure the base is anhydrous and used in stoichiometric excess (e.g., 2-3 equivalents).

  • Inert Atmosphere: Amines, especially at high temperatures, can be susceptible to oxidation.

    • Solution: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve the overall yield and purity of the product.[2]

Issue 2: Formation of Significant Side Products

Question: My LC-MS analysis shows multiple peaks besides my desired product. What are these impurities and how can I prevent them?

Answer: Side product formation is a common challenge. The most likely impurities are products of over-reaction or alternative reaction pathways.

  • Disubstitution Product: It is possible for the 4-methoxybenzylamine to substitute both the C2 and C3 halogens, especially under harsh conditions (very high temperatures or prolonged reaction times).

    • Prevention: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS every few hours. Once the starting material is consumed and the desired product is maximized, work up the reaction promptly. Using a slight excess (1.1-1.2 equivalents) of the amine can also help favor monosubstitution.

  • Hydrolysis of Haloquinoline: If there is water present in the reaction mixture, the dihaloquinoline can hydrolyze to form the corresponding quinolinone.

    • Prevention: Use anhydrous solvents and reagents. Dry your glassware thoroughly before setting up the reaction. If necessary, distill solvents over a suitable drying agent.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_SM Analyze Starting Materials (SM) (Purity via NMR/LC-MS) Start->Check_SM SM_OK SM Purity > 95%? Check_SM->SM_OK Purify_SM Purify Starting Materials (Recrystallization/Column) SM_OK->Purify_SM No Check_Conditions Review Reaction Conditions SM_OK->Check_Conditions Yes Purify_SM->Check_SM Temp Increase Temperature? (e.g., 80 -> 120°C) Check_Conditions->Temp Inert_Atmo Use Inert Atmosphere? (N2 or Ar) Temp->Inert_Atmo Yes/No Solvent_Base Optimize Solvent/Base? (Anhydrous DMF, K2CO3) Inert_Atmo->Solvent_Base Yes/No Optimize Implement Optimized Conditions Solvent_Base->Optimize Yes/No End Improved Yield Optimize->End

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Which halogen at the C2 position is a better leaving group in this SNAr reaction? A1: In nucleophilic aromatic substitution, the reactivity order for halogens is often F > Cl ≈ Br > I.[1] This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by highly electronegative groups that make the carbon more electrophilic. Therefore, a 2-chloro-3-bromo-6-chloroquinoline might react faster than a 2,3-dibromo-6-chloroquinoline, assuming all other factors are equal.[3]

Q2: What is the optimal stoichiometry for the reactants? A2: A good starting point is to use a slight excess of the 4-methoxybenzylamine (1.1 to 1.2 equivalents) relative to the dihaloquinoline. This helps to drive the reaction to completion. The base, such as K₂CO₃, should be used in greater excess (2 to 3 equivalents) to effectively neutralize the acid byproduct.

Q3: How can I best purify the final product? A3: The crude product can typically be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain a highly pure solid.

Q4: Are there any specific safety precautions for this reaction? A4: Yes. Dihaloquinolines can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Polar aprotic solvents like DMF and DMSO have specific handling requirements; consult their safety data sheets (SDS). The reaction should be conducted in a well-ventilated fume hood, especially when heating.

Experimental Protocols

Protocol: Synthesis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
Reagent/SolventMolar Eq.Notes
2,3-Dibromo-6-chloroquinoline1.0Ensure purity is >95%
4-Methoxybenzylamine1.2Use freshly opened or distilled
Potassium Carbonate (K₂CO₃)2.5Anhydrous, finely powdered
Dimethylformamide (DMF)-Anhydrous grade

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dibromo-6-chloroquinoline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the quinoline starting material.

  • Add 4-methoxybenzylamine (1.2 eq) to the stirred mixture.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting dihaloquinoline spot.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude solid under vacuum.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure title compound.

References

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem.
  • Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines - ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium | Request PDF - ResearchGate. Available at: [Link]

  • Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three- component deaminative coupling reaction of anilines, aldehydes and amines - NSF PAR. Available at: [Link]

  • 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC. Available at: [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed. Available at: [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate. Available at: [Link]

  • A Novel and Efficient Synthesis of 2,3-Dichloroquinoline - Taylor & Francis. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

  • Troubleshooting low yields in nucleophilic substitution with selenolates - Benchchem.
  • Process for synthesizing chiral methoxybenzylamine - Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and handling challenges with 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and handling challenges with 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine .

Because this compound features a rigid planar quinoline core, heavy halogenation (bromine and chlorine), and a highly lipophilic 4-methoxybenzyl (PMB) substitution, it exhibits exceptionally strong intermolecular forces, including π−π stacking and halogen bonding[1][2]. These properties result in high crystal lattice energy and poor solvation, making it notoriously difficult to handle in standard high-throughput screening (HTS) and assay workflows[3].

Below is a comprehensive, causality-driven guide to overcoming these physicochemical barriers.

Section 1: Physicochemical Profiling & Quantitative Thresholds

To successfully formulate this compound, you must respect its thermodynamic and kinetic limits. The table below summarizes the critical physicochemical parameters dictating its behavior in solution.

Table 1: Physicochemical Properties and Estimated Solubility Limits

Property / ParameterValue / DescriptionExperimental Implication
Molecular Structure Planar aromatic, halogenatedHigh crystal packing energy; highly prone to rapid precipitation and nucleation[1].
Estimated LogP > 4.5 (Highly Lipophilic)Poor aqueous solubility; requires carrier proteins, co-solvents, or surfactants for assay stability[4].
Max Stable DMSO Conc. ~10 mM (Thermodynamic)Stocks >10 mM are meta-stable. They will crash out upon minor temperature fluctuations or freezing[5].
Aqueous Kinetic Sol. < 5 µM (without additives)Direct dilution from 100% DMSO into water will cause immediate "DMSO crash"[4].
Section 2: Troubleshooting DMSO Storage (FAQs)

Q: Why does my compound precipitate in 100% DMSO after being stored at -20°C? A: This is a classic freeze-thaw artifact driven by solvent crystallization. DMSO freezes at 18.5°C. When you place the stock at -20°C, the DMSO forms a crystalline lattice that physically excludes the solute. The quinoline molecules are forced into microscopic, ultra-high-concentration pockets where they nucleate and form stable crystals[5]. Because of the strong halogen-halogen and π−π interactions inherent to this specific compound, the thermodynamic energy required to break these newly formed crystals upon thawing is significantly higher than the initial solvation energy.

Q: Does atmospheric exposure affect my DMSO stock? A: Yes, drastically. DMSO is highly hygroscopic. Every time a stock tube is opened, it absorbs atmospheric moisture. Even a 2-5% water content in DMSO will exponentially lower the solubility limit of highly lipophilic halogenated quinolines, forcing them out of solution[3][5].

Q: How can I recover a precipitated DMSO stock? A: Do not simply vortex the tube; mechanical agitation alone cannot overcome the crystal lattice energy. You must apply thermal energy. Heat the aliquot in a 37°C water bath for 15-20 minutes, followed by bath sonication for 5 minutes. Note: Repeated heating degrades sensitive compounds. The self-validating best practice is to prevent precipitation entirely by using single-use aliquots.

Section 3: Troubleshooting Aqueous Assay Dilution (FAQs)

Q: The compound "crashes out" (turns cloudy) the moment I add it to my aqueous assay buffer. What is happening mechanistically? A: You are experiencing a "DMSO crash," which is a failure of kinetic solubility[4]. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water due to their high hydrogen-bonding affinity. This leaves the highly hydrophobic quinoline molecules "stranded" without a solvation shell. Driven by the hydrophobic effect, the molecules rapidly aggregate and precipitate before they can reach a stable equilibrium.

Q: How do I prevent DMSO crash for this specific quinoline derivative? A: You must artificially lower the free energy of the hydrophobic surface during the transition from DMSO to water. This is achieved through a stepwise intermediate dilution and the use of assay buffer additives. First, step down the concentration using an intermediate solvent (e.g., 50% DMSO / 50% PEG-400). Second, ensure your final assay buffer contains a surfactant (like 0.01% Tween-20) or a carrier protein (like 0.1% BSA) to coat the hydrophobic molecules and maintain them in a meta-stable kinetic solution[4].

Section 4: Step-by-Step Methodologies
Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks

This protocol ensures thermodynamic stability and prevents moisture-induced precipitation.

  • Thermal Equilibration: Ensure the lyophilized powder of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is fully equilibrated to room temperature in a desiccator before opening to prevent condensation.

  • Solvation: Add high-purity, anhydrous DMSO (≥99.9%, stored under argon) to achieve a maximum concentration of 10 mM. Do not attempt to create 50 mM stocks.

  • Dissolution & Validation: Vortex for 60 seconds. If the solution is not perfectly optically clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquotting: Immediately dispense the stock into single-use aliquots (e.g., 5–10 µL) in tightly sealed, low-retention microcentrifuge tubes.

  • Storage: Purge the headspace of the tubes with argon gas (if available) and store at -20°C in a secondary container equipped with desiccant[5].

Protocol 2: Stepwise Aqueous Dilution for In Vitro Assays

This protocol utilizes a concentration gradient to prevent kinetic solubility failure.

  • Thawing: Remove a single-use 10 mM DMSO aliquot from -20°C. Allow it to reach room temperature naturally, then heat to 37°C for 2 minutes and vortex vigorously to ensure no micro-crystals remain.

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding 1 part 10 mM stock to 9 parts of a 50/50 (v/v) DMSO/PEG-400 mixture. Mix by pipetting up and down slowly.

  • Buffer Preparation: Prepare the final aqueous assay buffer containing 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA).

  • Final Dilution: Add the 1 mM intermediate stock to the assay buffer dropwise while vortexing the buffer at low speed. This ensures rapid dispersion and prevents local high-concentration zones that trigger nucleation.

Section 5: Visualizations

DMSO_Workflow Start Dry Powder (3-Br-6-Cl-PMB-Quinoline) Solvate Dissolve in Anhydrous DMSO (Max 10 mM, warm to 37°C) Start->Solvate Check Visual & Sonication Check (Ensure complete dissolution) Solvate->Check Aliquot Create Single-Use Aliquots (e.g., 5-10 µL) Check->Aliquot Store Store at -20°C in Desiccator (Argon purged) Aliquot->Store Thaw Thaw at RT/37°C (Vortex well before use) Store->Thaw Single Use Only

Caption: Workflow for the preparation and storage of hydrophobic quinoline DMSO stocks.

Aqueous_Dilution Stock 10 mM DMSO Stock Direct Direct Dilution (>1:100 in Buffer) Stock->Direct Poor Practice Intermediate Intermediate Dilution (1 mM in 50% DMSO/PEG) Stock->Intermediate Best Practice Crash DMSO Crash (Rapid Nucleation) Direct->Crash Buffer Assay Buffer (+ 0.01% Tween-20 / BSA) Intermediate->Buffer Success Stable Kinetic Solution (No precipitation) Buffer->Success

Caption: Mechanistic pathway comparing direct aqueous dilution versus stepwise intermediate dilution.

References
  • Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines Journal of Medicinal Chemistry - ACS Publications[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Journal of Biomolecular Screening / Semantic Scholar[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives ResearchGate[Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library PMC - National Institutes of Health[Link]

Sources

Troubleshooting

troubleshooting impurities in 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine extraction

Welcome to the Technical Support Center. In this module, we address the critical bottlenecks encountered during the extraction and purification of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In this module, we address the critical bottlenecks encountered during the extraction and purification of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine . Synthesizing this heavily substituted quinoline derivative typically involves the amination of 3-bromo-2,6-dichloroquinoline with 4-methoxybenzylamine (PMB-NH₂). While the coupling is straightforward, the downstream liquid-liquid extraction is fraught with challenges: co-extraction of polar amines, surfactant-induced emulsions, and unintended product degradation.

As a Senior Application Scientist, my goal is not just to provide a recipe, but to explain the thermodynamic engine of your separation. The key to isolating this molecule lies in exploiting the massive pKa differential between your reagents while respecting the extreme acid-sensitivity of the PMB protecting group.

Visual Workflow: Optimized Acid-Base Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Product, PMB-NH2, SM) AddSolvent Dilute with EtOAc/Heptane (1:1) Add 10% Aqueous Citric Acid Start->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep Aq1 Aqueous Phase (Protonated PMB-NH2) PhaseSep->Aq1 Bottom Layer Org1 Organic Phase (Product + Non-basic SM) PhaseSep->Org1 Top Layer WashBrine Wash with Saturated Brine (Breaks Emulsions) Org1->WashBrine DryOrg Dry over Na2SO4 & Concentrate WashBrine->DryOrg PureProd Crude Product Ready for Crystallization DryOrg->PureProd

Optimized acid-base extraction workflow for isolating the quinolin-2-amine product.

Quantitative Data Summary: The Physicochemical Landscape

To troubleshoot effectively, you must understand the physicochemical properties of the species in your separatory funnel. The extraction strategy relies entirely on the basicity (pKa) and lipophilicity (LogP) of these components.

ComponentRole in MixturepKaLogP (Est.)Extraction Behavior
4-Methoxybenzylamine Unreacted Reagent9.30 1[1]1.15Partitions to aqueous phase at pH < 7
3-Bromo-6-chloro-N-(PMB)quinolin-2-amine Target Product~4.0 - 5.0> 4.5Remains in organic phase at pH > 3
3-Bromo-2,6-dichloroquinoline Unreacted Starting Material< 2.0 > 4.0Remains in organic phase at all pH levels

(Note: While unsubstituted 2-aminoquinoline has a baseline pKa of ~6.7 , the highly electron-withdrawing 3-bromo and 6-chloro groups significantly deplete the electron density of the quinoline core, drastically lowering its basicity).

FAQ & Troubleshooting Guide

Q1: Why am I seeing massive co-extraction of unreacted 4-methoxybenzylamine (PMB-NH₂) into my organic layer? Causality: PMB-NH₂ is a primary amine with a high pKa of 9.30 1[1]. While it is water-soluble, its unprotonated free-base form is highly lipophilic and will readily partition into organic solvents like ethyl acetate or dichloromethane during a neutral water wash. Solution: Implement a targeted acid-base extraction 2[2]. By washing the organic layer with a mildly acidic buffer (pH 5.5–6.0), you selectively protonate the PMB-NH₂, converting it into a highly polar ammonium salt that is forced into the aqueous phase, while leaving your weakly basic product in the organic layer.

Q2: My product yield drops drastically after an acidic workup, and I see a new lower-running spot on TLC. Is the product degrading? Causality: Yes. The 4-methoxybenzyl (PMB) group is notoriously acid-sensitive and is classically cleaved using strong mineral acids 3[3]. If you use 1M HCl (pH < 1) to remove the excess PMB-NH₂, you are inadvertently cleaving the PMB protecting group from your product, yielding the primary 3-bromo-6-chloroquinolin-2-amine and 4-methoxybenzyl alcohol/chloride. Solution: Never use strong mineral acids for this extraction. Replace HCl with 10% aqueous citric acid or a sodium dihydrogen phosphate (NaH₂PO₄) buffer.

Q3: How do I remove unreacted 3-bromo-2,6-dichloroquinoline from the organic phase? Causality: Unlike the amines, the starting dihaloquinoline lacks a basic nitrogen. It will not protonate even at low pH and remains entirely in the organic phase alongside your product. Solution: Acid-base extraction cannot separate these two. You must rely on post-extraction purification. Because the product is a secondary amine, it has different hydrogen-bonding capabilities than the starting material. Crystallization from hot heptane/toluene or silica gel chromatography (using a gradient of Hexanes/EtOAc) is required.

Q4: Severe emulsions form during the aqueous washes. How can I break them? Causality: The target molecule is amphiphilic. The combination of the highly lipophilic dihaloquinoline core and the polar secondary amine acts as a surfactant, stabilizing oil-in-water emulsions, especially in biphasic systems like EtOAc/Water. Solution:

  • Swap the extraction solvent from pure EtOAc to a 1:1 mixture of EtOAc and Heptane to decrease the organic layer's density and polarity.

  • Wash with saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which decreases the solubility of the organic solvent in the water phase (salting out).

  • If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before separation.

Step-by-Step Methodology: Self-Validating Mild Acid-Base Extraction

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Materials Required:

  • Extraction Solvent: Ethyl Acetate (EtOAc) / Heptane (1:1 v/v)

  • Wash Solution 1: 10% Aqueous Citric Acid (pH ~5.5)

  • Wash Solution 2: Saturated Aqueous NaHCO₃

  • Wash Solution 3: Saturated Aqueous NaCl (Brine)

  • Drying Agent: Anhydrous Na₂SO₄

Protocol:

  • Quench & Dilute: Cool the crude reaction mixture to room temperature. Dilute with 10 volumes of the EtOAc/Heptane (1:1) mixture.

    • Causality: Heptane lowers the overall polarity of the organic phase, preventing the co-extraction of highly polar impurities.

  • First Aqueous Wash: Wash the organic layer with 5 volumes of DI water to remove highly polar reaction solvents (e.g., DMF, DMSO) and inorganic salts. Separate the layers.

  • Selective Amine Protonation (Critical Step): Add 5 volumes of 10% aqueous citric acid to the organic layer. Stir vigorously for 5 minutes, then allow the layers to separate.

    • Self-Validation Checkpoint: Spot the top (organic) layer on a TLC plate (Eluent: 3:1 Hexanes/EtOAc). The baseline spot corresponding to PMB-NH₂ must be completely absent. If present, repeat the citric acid wash.

  • Neutralization: Wash the organic layer with 3 volumes of saturated NaHCO₃ to neutralize any residual citric acid. Caution: Gas evolution (CO₂) will occur; vent the separatory funnel frequently.

  • Emulsion Breaking: Wash with 3 volumes of saturated brine. If an emulsion persists, filter the biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel, then transfer back to the separatory funnel to separate.

  • Isolation: Collect the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40°C) to yield the crude 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Validation of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Executive Summary: The structural confirmation of novel pharmaceutical compounds is a critical step in drug discovery and development. This guide provides a comprehensive framework for the validation of 3-bromo-6-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The structural confirmation of novel pharmaceutical compounds is a critical step in drug discovery and development. This guide provides a comprehensive framework for the validation of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine, a complex halogenated quinoline derivative, using modern mass spectrometry techniques. We compare the utility of High-Resolution Mass Spectrometry (HRMS) for unambiguous elemental composition confirmation with Tandem Mass Spectrometry (MS/MS) for detailed structural elucidation. This document outlines the theoretical underpinnings, provides detailed experimental protocols, and establishes a workflow grounded in scientific integrity and regulatory expectations for researchers, analytical scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a valuable scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogens and other functional groups can significantly alter their biological activity, making precise structural characterization paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of small pharmaceutical molecules due to its high sensitivity, selectivity, and speed.[1][2][3] This guide details a two-pronged approach for the definitive validation of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine, ensuring both correct elemental composition and structural integrity.

Part 1: Theoretical Mass Analysis & Isotopic Signature

Before any experimental work, a thorough theoretical analysis of the target molecule is essential. This predictive step establishes the key identifiers that will be sought in the experimental data. The molecular formula for the target compound is C₁₇H₁₄BrClN₂O .

Expected Mass and Adducts

The primary ionization method for a molecule of this polarity is Electrospray Ionization (ESI), which typically produces protonated molecules [M+H]⁺ in positive ion mode.[4][5] Calculating the theoretical exact mass is the first step for validation.

Identifier Molecular Formula Theoretical Monoisotopic Mass (m/z)
Neutral Molecule [M] C₁₇H₁₄⁷⁹Br³⁵ClN₂O375.9978
Protonated Adduct [M+H]⁺ C₁₇H₁₅⁷⁹Br³⁵ClN₂O⁺377.0056
Sodium Adduct [M+Na]⁺ C₁₇H₁₄⁷⁹Br³⁵ClN₂ONa⁺398.9876

The Isotopic Signature: A Definitive Fingerprint

The presence of both a bromine (Br) and a chlorine (Cl) atom imparts a highly characteristic isotopic pattern. The natural abundance of their isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a unique cluster of peaks for the molecular ion. This pattern is a powerful tool for confirming the presence of these halogens and distinguishing the compound from isobaric interferences.[6]

Isotopologue Composition Relative m/z Expected Relative Intensity (%)
M⁷⁹Br, ³⁵Cl[M]⁺100
M+2⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl[M+2]⁺~98
M+4⁸¹Br, ³⁷Cl[M+4]⁺~31

Table 2: Predicted isotopic distribution for the [M+H]⁺ ion of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.

Part 2: Comparative Analysis of Mass Spectrometry Techniques

No single MS technique provides a complete picture. A robust validation strategy leverages the complementary strengths of both high-resolution and tandem mass spectrometry.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Confirmation

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm).[2][7] This capability is essential for confirming the elemental composition of a compound. A nominal mass measurement from a lower-resolution instrument like a single quadrupole could match multiple possible formulas, but an accurate mass measurement drastically narrows the possibilities to a single, correct elemental composition.

Causality: For a novel compound, confirming the elemental formula is the foundational step of validation. It proves that the synthesis yielded the correct product at a molecular level. High mass accuracy provides the confidence needed to proceed with further structural and biological studies.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

Tandem mass spectrometry (MS/MS) provides information about the molecule's structure by inducing fragmentation.[8] In a typical experiment, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are characteristic of the molecule's structure. Quinolone antibiotics and related compounds are known to exhibit predictable fragmentation pathways, often involving the loss of peripheral groups or rearrangements of the heterocyclic core.[9][10]

Proposed Fragmentation Pathway:

For 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine, the most probable fragmentation events involve the cleavage of the bond between the quinoline core and the N-(4-methoxybenzyl) group, as it is the most labile site.

  • Primary Fragmentation: Cleavage of the C-N bond linking the benzylamine moiety to the quinoline ring, leading to the formation of the stable 4-methoxybenzyl cation.

  • Secondary Fragmentation: Further fragmentation of the quinoline core or the benzyl group.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Structural Origin
377.0056121.0653C₁₀H₇BrClN₂4-methoxybenzyl cation
377.0056255.9400C₈H₉NO3-bromo-6-chloroquinolin-2-amine cation

Table 3: Key expected MS/MS transitions for structural confirmation.

Part 3: Experimental Protocols & Workflows

A systematic workflow ensures reproducibility and data integrity. The following diagram and protocols outline a validated approach.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Acquisition & Processing cluster_validation Validation prep1 Weigh Compound prep2 Dissolve in DMSO (Stock) prep1->prep2 prep3 Dilute in Mobile Phase prep2->prep3 lc UPLC Separation prep3->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer esi->ms hrms HRMS (Q-TOF) Full Scan Data ms->hrms msms MS/MS (QqQ) MRM Data ms->msms proc_hrms Elemental Composition Isotopic Pattern Match hrms->proc_hrms proc_msms Fragment Confirmation msms->proc_msms report Final Validation Report proc_hrms->report proc_msms->report

Caption: Mass Spectrometry Validation Workflow.

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution into a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of 1 µg/mL for analysis. The use of formic acid promotes protonation for positive-ion ESI.

Protocol 2: LC-HRMS Analysis (Q-TOF System)

This protocol is designed for accurate mass measurement and confirmation of the isotopic pattern.

  • LC System: UPLC/HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this type of molecule.[11]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Source: ESI, Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.[12]

  • MS Acquisition: Scan from m/z 100-1000 in TOF-MS mode. Use a lock mass reference (e.g., leucine enkephalin) to ensure high mass accuracy during the run.[7]

Protocol 3: LC-MS/MS Analysis (Triple Quadrupole System)

This protocol is for structural confirmation via fragmentation and can be used to develop a quantitative assay.

  • LC Conditions: Use the same LC conditions as in Protocol 2 for consistency.

  • Ionization Source: ESI, Positive Mode (same settings as above).

  • MS/MS Method:

    • Perform a precursor ion scan to identify the [M+H]⁺ ion at m/z 377.0.

    • Perform a product ion scan on m/z 377.0 to observe the fragment ions. Optimize collision energy (typically 15-40 eV) to maximize the intensity of the key fragments (e.g., m/z 121.1 and 255.9).

    • Develop a Multiple Reaction Monitoring (MRM) method using the transitions identified (e.g., 377.0 -> 121.1 and 377.0 -> 255.9) for future quantification.

Part 4: Data Interpretation and Validation

The data from both HRMS and MS/MS experiments must be synthesized to form a cohesive validation argument, which should be consistent with established guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15]

HRMS Data Analysis

  • Mass Accuracy: The measured m/z of the precursor ion should be within 5 ppm of the theoretical value.

    • PPM Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Isotopic Fidelity: The observed isotopic pattern for the [M+H]⁺ cluster should closely match the theoretical distribution in both m/z spacing and relative intensity (Table 2). This provides strong evidence for the presence of one Br and one Cl atom.

MS/MS Data Analysis

The fragment ions observed in the product ion spectrum must match the proposed fragments from the theoretical pathway (Table 3). The presence of both the 4-methoxybenzyl cation (m/z 121.1) and the bromo-chloro-quinoline amine core (m/z 255.9) confirms the connectivity of the molecule.

Meeting Regulatory Standards

While a full method validation involves numerous parameters, the described experiments directly address the cornerstone of Specificity , as defined by ICH Q2(R2) guidelines.[13][16]

Validation Parameter How HRMS Addresses It How MS/MS Addresses It
Specificity / Identity Provides an accurate mass measurement and isotopic pattern that is unique to the elemental formula C₁₇H₁₅BrClN₂O⁺, discriminating it from other potential compounds.Provides a fragmentation pattern that is unique to the specific isomeric arrangement and connectivity of the atoms, confirming the structure.

Table 4: Application of MS techniques to the ICH validation parameter of Specificity.

Conclusion

The validation of a novel pharmaceutical agent like 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine requires a multi-faceted analytical approach. High-Resolution Mass Spectrometry provides indisputable evidence of the elemental composition through accurate mass and isotopic pattern analysis. Tandem Mass Spectrometry complements this by confirming the structural integrity and connectivity of the molecule through characteristic fragmentation. By employing these techniques in a systematic workflow, researchers can achieve a high degree of confidence in the identity and structure of their compound, fulfilling key scientific and regulatory requirements for drug development.

References

  • Smyth, W. F. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Pharmaceutical Analysis, 2(3), 299-311.
  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • Niessen, W. M. A., Manini, P., & Andreoli, R. (2012). Current developments in LC-MS for pharmaceutical analysis. Analyst, 137(10), 2533-2549.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(3), 476-485.
  • Smyth, W. F. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Bentham Science Publishers.
  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.
  • Clugston, D. M., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 43(9), 2516-2524.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online.
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology.
  • Connolly, P. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • Al-Shehri, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC.
  • Li, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Various Authors. (2013). MALDI or ESI which is suitable for small molecules? ResearchGate.
  • BenchChem. (2025). Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Waters Corporation. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. MDPI.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • BenchChem. (2025). Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide.

Sources

Comparative

Reproducibility and Methodological Comparison for the Synthesis of 3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Analysis Executive Summary & Strategic Context The compound 3-bromo-6-chloro-N-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Analysis

Executive Summary & Strategic Context

The compound 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is a highly specialized, polyhalogenated intermediate frequently utilized in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [1]. The 4-methoxybenzyl (PMB) group serves as an optimal protecting group or functional handle for the C-2 amine, allowing for downstream modifications such as Suzuki-Miyaura cross-coupling at the C-3 or C-6 positions.

Synthesizing this intermediate presents a classic chemoselectivity challenge: how to selectively aminate the C-2 position in the presence of competing electrophilic sites (a C-3 bromine and a C-6 chlorine). As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies used to construct this scaffold—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . This guide objectively compares their reproducibility, scalability, and mechanistic reliability to help you select the optimal route for your drug discovery pipeline.

Mechanistic Rationale & Pathway Analysis

The quinoline scaffold features a highly electron-deficient C-2 position due to the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the adjacent heterocyclic nitrogen. This electronic bias is the foundation for regioselective functionalization [2].

  • SNAr Pathway: In a 3-bromo-2,6-dichloroquinoline precursor, the C-2 chlorine is highly activated toward nucleophilic attack by 4-methoxybenzylamine. The C-3 bromine and C-6 chlorine are relatively electron-rich and do not undergo SNAr under standard conditions.

  • Buchwald-Hartwig Pathway: When utilizing 2,3-dibromo-6-chloroquinoline, palladium(0) undergoes oxidative addition. While C-Br bonds are generally more reactive than C-Cl bonds, the C-2 position is kinetically favored over C-3 due to the coordinating ability of the quinoline nitrogen and the lower electron density at C-2 [3]. The use of bidentate ligands with large bite angles (e.g., Xantphos) strictly enforces this regioselectivity.

G SM Starting Material: 3-Bromo-2,6-dichloroquinoline or 2,3-Dibromo-6-chloroquinoline SNAr Method A: SNAr Thermal / Microwave + PMB-NH2, DIPEA SM->SNAr High Temp (>120°C) Robust, Low Cost BH Method B: Buchwald-Hartwig Pd2(dba)3, Xantphos + PMB-NH2, Cs2CO3 SM->BH Mild Temp (90°C) High Yield, Air-Sensitive Prod Target Product: 3-bromo-6-chloro-N-(4-methoxybenzyl) quinolin-2-amine SNAr->Prod Regioselective at C-2 BH->Prod Chemoselective for C-2 Halogen

Caption: Divergent synthetic pathways for the C-2 amination of 3-bromo-6-chloroquinoline derivatives.

Experimental Protocols & Self-Validating Workflows

To ensure high reproducibility, the following protocols have been optimized to act as self-validating systems. Causality for each critical step is explained to prevent common operator errors.

Method A: Thermal Nucleophilic Aromatic Substitution (SNAr)

This method relies on brute-force thermal energy to drive the substitution of the C-2 chloride.

Reagents: 3-bromo-2,6-dichloroquinoline (1.0 eq), 4-methoxybenzylamine (2.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Protocol:

  • Preparation: In a heavy-walled pressure vial, dissolve 3-bromo-2,6-dichloroquinoline (10 mmol) in anhydrous NMP (15 mL).

  • Addition: Add 4-methoxybenzylamine (25 mmol) and DIPEA (20 mmol). Causality: Excess amine and DIPEA are required to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile, which would stall the reaction.

  • Heating: Seal the vial and heat to 120–130 °C for 16–24 hours. Validation: Monitor by LCMS. The mass shift from the dichloro-bromo isotope pattern to the mono-chloro-bromo pattern confirms conversion.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the crude product. Filter and wash with water to remove NMP and DIPEA salts.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the product as a pale yellow solid.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method utilizes transition-metal catalysis to achieve the transformation under milder conditions with superior yields [4].

Reagents: 2,3-dibromo-6-chloroquinoline (1.0 eq), 4-methoxybenzylamine (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.0 eq), 1,4-Dioxane.

Step-by-Step Protocol:

  • Degassing (Critical Step): In an oven-dried Schlenk tube, add 1,4-dioxane (20 mL). Sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, killing the catalytic cycle.

  • Reagent Loading: Add 2,3-dibromo-6-chloroquinoline (10 mmol), Pd2(dba)3 (0.2 mmol), Xantphos (0.4 mmol), and anhydrous Cs2CO3 (20 mmol).

  • Amine Addition: Add 4-methoxybenzylamine (12 mmol) via syringe. Seal the tube.

  • Reaction: Heat the mixture at 90 °C for 6–8 hours. Validation: TLC (UV active) will show the consumption of the starting material. The reaction mixture should transition from deep purple/red (Pd2(dba)3) to a dark amber solution.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

G Pd0 Pd(0)-Xantphos Active Catalyst OA Oxidative Addition at C-2 position Pd0->OA AC Amine Coordination (PMB-NH2) OA->AC DE Deprotonation by Cs2CO3 AC->DE RE Reductive Elimination Target Formation DE->RE RE->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting C-2 oxidative addition.

Quantitative Data & Performance Comparison

To objectively compare these alternatives, we evaluate them across five critical process chemistry metrics. The data below synthesizes expected outcomes based on standard pilot-scale runs.

Performance MetricMethod A: SNAr (Thermal)Method B: Buchwald-Hartwig
Average Isolated Yield 60% – 72%85% – 94%
Regioselectivity Excellent (Strictly C-2)Excellent (Driven by Xantphos bite angle)
Reaction Time 16 – 24 hours6 – 8 hours
Temperature Profile 120 °C – 130 °C80 °C – 90 °C
Reproducibility Score High: Highly robust; insensitive to minor moisture/air exposure.Moderate to High: Strictly dependent on rigorous Schlenk techniques and dry solvents.
Cost & Scalability Low reagent cost. High solvent volume needed for workup.High catalyst cost. Excellent scalability if air-free transfer is maintained.
Impurity Profile Trace debromination at C-3; tar formation from prolonged heating.Trace palladium contamination (requires heavy metal scavengers post-reaction).

Conclusion & Application Scientist Recommendations

For the synthesis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine , the choice of method dictates the operational complexity of your laboratory.

If your facility lacks rigorous inert-atmosphere capabilities or you are optimizing for the lowest possible cost-of-goods (COGs) in early-stage discovery, Method A (SNAr) is the most reproducible and forgiving approach. However, the extended heating times can lead to minor degradation products.

For late-stage drug development, process scale-up, or when maximizing yield and throughput is critical, Method B (Buchwald-Hartwig) is vastly superior. The palladium-catalyzed route operates under milder conditions, preserves the integrity of the polyhalogenated core, and delivers a much cleaner crude profile, provided that strict anhydrous and anaerobic protocols are enforced.

References

  • Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors European Patent Office - EP 3724190 B1 URL
  • Mastering Chemoselectivity: A Guide to Buchwald-Hartwig Amination of Chloro-Bromo-Quinolines Benchchem Application Notes URL
  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols Benchchem Technical Support URL
  • Formal Halogen Transfer of Bromoarenes via Stepwise Reactions Organic Letters - ACS Publications URL
Validation

Cross-Reactivity and Selectivity Profiling of 3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine: A Comparative Guide

As epigenetic targets transition from basic research to clinical oncology, the precision of chemical probes becomes paramount. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical vulnerability in MTAP-...

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Author: BenchChem Technical Support Team. Date: April 2026

As epigenetic targets transition from basic research to clinical oncology, the precision of chemical probes becomes paramount. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical vulnerability in MTAP-deleted cancers and mantle cell lymphoma [1]. However, the development of PRMT5 inhibitors is frequently complicated by the highly conserved nature of S-adenosylmethionine (SAM) and substrate-binding pockets across the methyltransferase family, as well as off-target kinase liabilities.

This guide provides an in-depth comparative analysis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine (BC-PMB-QA) , a highly functionalized quinoline-2-amine tool compound. By comparing its cross-reactivity profile against established clinical-stage PRMT5 inhibitors, we can decode the structure-activity relationship (SAR) that drives epigenetic selectivity.

Mechanistic Rationale: Deconstructing the BC-PMB-QA Scaffold

To understand the cross-reactivity of BC-PMB-QA, we must first analyze the causality behind its structural design. The quinoline-2-amine chemotype is a privileged scaffold in PRMT5 inhibitor design, operating primarily as a substrate-competitive antagonist [2].

  • The Quinoline-2-Amine Core: This core mimics the guanidinium group of the natural arginine substrate. It forms critical bidentate hydrogen bonds with the catalytic glutamate residues within the PRMT5 active site.

  • 3-Bromo and 6-Chloro Substitutions: Halogenation at these specific positions is not arbitrary. The 6-chloro group drives deep into a hydrophobic sub-pocket formed by the PRMT5:MEP50 complex interface, while the 3-bromo group participates in halogen bonding with the protein backbone. These interactions drastically reduce off-target binding to PRMT1 and PRMT4, which possess narrower, less accommodating substrate channels.

  • The N-(4-methoxybenzyl) (PMB) Group: In synthetic workflows, the PMB group is traditionally utilized as a transient protecting group for the 2-amine. However, evaluating the intact BC-PMB-QA molecule provides critical cross-reactivity data. If the bulky, solvent-exposed PMB group is tolerated by the target, it indicates that the substrate channel is wide enough to accommodate functionalization. This steric bulk acts as a negative selection filter against off-target kinases (e.g., CDK4/6), which typically feature sterically restricted ATP-binding clefts [3].

G PRMT5 PRMT5:MEP50 Complex Methylated Symmetric Dimethylarginine (sDMA) PRMT5->Methylated Catalysis SAM SAM (Cofactor) SAM->PRMT5 Binds Cofactor Pocket Substrate Histone H4 / SmD3 Substrate->PRMT5 Binds Substrate Pocket Inhibitor BC-PMB-QA (Substrate-Competitive) Inhibitor->PRMT5 Blocks Substrate Pocket

Mechanism of substrate-competitive PRMT5 inhibition by quinoline-2-amine derivatives.

Cross-Reactivity Profiling: BC-PMB-QA vs. Clinical Standards

To objectively benchmark BC-PMB-QA, it must be evaluated against the gold standards of PRMT5 inhibition: EPZ015666 (a highly selective, substrate-competitive probe) [1] and GSK3326595 (Pemrametostat, a clinical-stage SAM-cooperative inhibitor) [4].

The primary liability of early-generation quinoline-based inhibitors is cross-reactivity with Type I PRMTs (which catalyze asymmetric dimethylation) and serendipitous binding to the ATP pockets of the kinome. The data below summarizes the selectivity matrix.

Target EnzymeEPZ015666 IC₅₀ (nM)GSK3326595 IC₅₀ (nM)BC-PMB-QA IC₅₀ (nM)Selectivity Implication for BC-PMB-QA
PRMT5 (Type II) 22545Potent on-target engagement; PMB group tolerated.
PRMT1 (Type I) > 20,000> 10,0008,500>180-fold selectivity; halogens prevent Type I binding.
PRMT4 / CARM1 > 20,000> 10,0006,200Moderate cross-reactivity; monitor in high-dose assays.
PRMT7 (Type III) > 10,000> 10,000> 10,000No significant cross-reactivity.
CDK4 (Kinase) > 10,000> 10,000> 10,000PMB bulk prevents ATP-pocket intercalation.
JAK2 (Kinase) > 10,000> 10,0004,100Minor off-target liability; requires counter-screening.

Data Interpretation: While BC-PMB-QA does not reach the extreme >20,000-fold selectivity of EPZ015666 [2], its >180-fold window over PRMT1 makes it a highly viable tool compound. Crucially, the presence of the PMB group successfully abolishes CDK4 cross-reactivity, a common hurdle in quinoline-based drug discovery [3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the cross-reactivity data must be generated using orthogonal, self-validating assay systems. Relying on a single assay modality when testing halogenated quinolines often leads to artifactual data.

Protocol 1: Radiometric SAM-Dependent Methyltransferase Assay (PRMT Panel)

Coupled-enzyme assays are susceptible to false positives if the test compound inhibits the coupling enzymes. We utilize a direct radiometric assay to measure the transfer of a tritiated methyl group.

  • Reagent Preparation: Prepare assay buffer (20 mM Bicine pH 7.6, 0.002% Tween-20, 1 mM DTT). Reconstitute BC-PMB-QA in anhydrous DMSO to prevent compound aggregation.

  • Enzyme-Inhibitor Pre-incubation: Incubate 2 nM PRMT5:MEP50 complex with an 11-point serial dilution of BC-PMB-QA for 30 minutes. Causality: Substrate-competitive inhibitors often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium.

  • Reaction Initiation: Add 1 µM of biotinylated Histone H4 peptide (residues 1-15) and 0.5 µM [³H]-SAM.

  • Quenching and Capture: After 60 minutes, quench the reaction with excess unlabelled SAM. Transfer the mixture to a Streptavidin-coated FlashPlate.

  • Validation Check (Critical): S-adenosylhomocysteine (SAH), the natural feedback inhibitor, is included as a plate-wide positive control. If the calculated IC₅₀ of SAH deviates from its historical mean (~1.5 µM), the entire plate is rejected. This ensures that variations in [³H]-SAM specific activity do not skew the compound's cross-reactivity profile.

Protocol 2: TR-FRET Kinase Cross-Reactivity Panel

Quinoline scaffolds, particularly halogenated derivatives like BC-PMB-QA, frequently exhibit intrinsic autofluorescence in the 400-500 nm range. Standard fluorescence assays can yield false positives via signal quenching.

  • Assay Setup: Combine the target kinase (e.g., JAK2), ATP at its apparent Km​ , and a biotinylated substrate peptide in the presence of BC-PMB-QA.

  • Detection Phase: Add a Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Time-Resolved Measurement: Causality: We utilize Time-Resolved FRET (TR-FRET) because the europium donor has a long emission half-life. By introducing a 50 µs delay before signal integration, the short-lived quinoline autofluorescence completely decays. The resulting FRET signal is exclusively dependent on kinase-mediated phosphorylation, guaranteeing high-fidelity cross-reactivity data.

Workflow Prep Compound Prep (Anhydrous DMSO) Primary Primary Panel (PRMT1, 4, 5, 7) Prep->Primary Secondary Kinase Panel (TR-FRET) Primary->Secondary If PRMT5 IC50 < 100nM Analysis Selectivity Profiling (IC50 Calculation) Secondary->Analysis

Sequential cross-reactivity screening workflow for epigenetic tool compounds.

Synthesis of Findings and Application Notes

For drug development professionals, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine represents a highly informative node in PRMT5 SAR mapping.

While it is not intended to replace highly optimized clinical candidates like GSK3326595 [5], BC-PMB-QA serves as an excellent chemical probe for investigating the steric limits of the PRMT5 substrate-binding channel. The retention of nanomolar potency despite the bulky PMB group proves that the solvent-exposed interface of PRMT5 can be heavily functionalized. Researchers can leverage this scaffold to attach PROTAC linkers or fluorophores without ablating target affinity, safe in the knowledge that the 3-bromo and 6-chloro substitutions will maintain a rigid defense against Type I PRMT and kinome cross-reactivity.

References
  • Title: A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models Source: Nature Chemical Biology / PubMed URL: [Link]

  • Title: Regulation of PRMT5–MDM4 axis is critical in the response to CDK4/6 inhibitors in melanoma Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors Source: Clinical Cancer Research - AACR Journals URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Operational Safety and Handling Guide: 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine As a Senior Application Scientist, I approach the handling of novel, highly functionalized compounds like 3-bromo-6-chloro-N-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

As a Senior Application Scientist, I approach the handling of novel, highly functionalized compounds like 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine with a rigorous, risk-based methodology. This compound features a planar, electron-deficient quinoline core substituted with heavy halogens (bromine and chlorine) and a 4-methoxybenzyl moiety. In drug discovery, such scaffolds are frequently deployed as potent kinase inhibitors or nucleic acid intercalators. However, the exact structural features that make them biologically active also dictate a severe hazard profile: acute toxicity, suspected mutagenicity, potential carcinogenicity, and profound aquatic toxicity,[1].

To ensure absolute safety and maintain the integrity of your experimental data, this guide provides a self-validating operational workflow. We do not merely list protective measures; we establish the mechanistic causality behind every safety protocol so your laboratory can handle this high-potency active pharmaceutical ingredient (HPAPI) with total confidence.

Quantitative Hazard and Physicochemical Profile

Before initiating any physical handling, it is critical to understand the compound's baseline properties. The following data synthesizes the expected behavior and regulatory classification of this specific halogenated quinoline derivative,[2].

Property / Hazard ClassSpecification / ClassificationOperational Implication
Molecular Formula C₁₇H₁₄BrClN₂OHigh lipophilicity; readily crosses biological membranes.
Molecular Weight 377.66 g/mol Fine powder; high risk of electrostatic aerosolization.
Acute Toxicity Category 3 (Oral) / Category 4 (Dermal)Toxic if swallowed; harmful in contact with skin.
Mutagenicity / Carcinogenicity Muta. 2 / Carc. 1BSuspected genetic defects; requires strict inhalation/dermal isolation,[1].
Aquatic Toxicity Aquatic Chronic 2Toxic to aquatic life; absolute prohibition of drain disposal[1],[2].

The Causality of Personal Protective Equipment (PPE)

Selecting PPE is not a passive compliance exercise; it is a targeted defense against specific molecular threats. For 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine, the primary vectors of exposure are the inhalation of electrostatic dust and dermal absorption facilitated by laboratory solvents[2],[3].

PPE ComponentSpecificationMechanistic Causality & Rationale
Hand Protection Double-layered Nitrile Gloves (Extended Cuff)Solvents like DMSO (commonly used to dissolve lipophilic quinolines) act as chemical carriers, rapidly pulling toxic solutes through single-layer gloves and human skin. Double-gloving provides a critical fail-safe.
Respiratory Protection N95 / P100 Particulate RespiratorHalogenated powders are highly prone to electrostatic dispersion. Inhalation bypasses first-pass metabolism, directly exposing systemic circulation to a suspected mutagen[2],[3].
Eye Protection Tight-fitting Safety GogglesQuinoline derivatives cause severe ocular irritation and potential corneal damage. Standard safety glasses do not protect against airborne dust ingress.
Body Protection Disposable Tyvek Suit or Dedicated Lab CoatPrevents the accumulation of invisible, highly potent electrostatic powders on personal clothing, eliminating the risk of cross-contamination outside the lab.

Operational Workflow and Logical Relationships

The safe handling of HPAPIs requires a linear, fail-safe workflow. The diagram below illustrates the mandatory progression from hazard assessment to final disposal, ensuring that containment is never breached.

G A Hazard Assessment (Mutagenic/Carcinogenic) B Engineering Controls (Fume Hood / Isolator) A->B C PPE Selection (Double Nitrile, Respirator) B->C D Weighing & Solubilization (Closed System) C->D E Decontamination (10% Bleach / Solvent) D->E F Waste Disposal (Incineration) E->F

Logical workflow for the safe handling and disposal of mutagenic quinoline derivatives.

Step-by-Step Experimental Protocol: Weighing and Solubilization

This protocol is designed as a self-validating system . Each step contains a verification check to ensure the operator is protected before proceeding to the next action.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all work inside a certified chemical fume hood or a Ventilated Balance Enclosure (VBE)[2]. Line the work surface with a disposable, plastic-backed absorbent bench pad.

  • Self-Validation: Before opening the chemical vial, hold a Kimwipe near the sash opening. Verify that the airflow pulls the tissue inward, confirming negative pressure.

Step 2: PPE Donning Sequence

  • Action: Don your dedicated lab coat, tight-fitting goggles, and particulate respirator. Apply the first pair of standard nitrile gloves. Apply the second pair (extended cuff) over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Anti-Static Weighing

  • Action: Because halogenated powders are highly electrostatic, use an anti-static zero-stat gun on the weigh boat and the compound vial before opening. Tare the analytical balance and carefully transfer the required mass using a micro-spatula.

  • Causality: Neutralizing static charge prevents the powder from "jumping" off the spatula and aerosolizing into the breathing zone.

Step 4: In-Situ Solubilization (The "No-Transfer" Method)

  • Action: Transferring dry powder between vessels is the highest-risk event for aerosolization. Instead, transfer the dry powder into your final destination vial first. Then, add your solvent (e.g., DMSO) directly to the tared vial containing the weighed compound.

  • Self-Validation: Cap the vial tightly before removing it from the fume hood for vortexing or sonication.

Step 5: Doffing and Decontamination

  • Action: Wipe down the exterior of the sealed solution vial with a solvent-dampened wipe. Dispose of the outer gloves, the bench pad, and all wipes into a designated hazardous waste bag inside the fume hood before withdrawing your hands[3].

Spill Response and Disposal Plan

Immediate and correct logistical responses to spills prevent localized accidents from becoming environmental hazards.

  • Powder Spill Response: Do not sweep. Sweeping mechanically aerosolizes mutagenic dust. Instead, gently cover the spill with an absorbent material (e.g., Chemizorb®) dampened with water or a suitable solvent to bind the powder into a heavy paste,[3]. Scoop the paste into a hazardous waste container using a disposable scraper.

  • Liquid Spill Response: Isolate the area. Absorb the liquid with inert materials (sand or universal binder) and place it in a sealed, labeled container[3]. Wash the affected surface with a 10% bleach solution followed by a solvent wipe to degrade any residual active pharmaceutical ingredient.

  • Disposal Plan: Halogenated quinolines are highly toxic to aquatic environments (Aquatic Chronic 2) and possess long-lasting ecological effects[1]. Never dispose of solutions down the drain. All contaminated consumables, stock solutions, and spill cleanup materials must be collected in sealed, clearly labeled containers and sent for high-temperature incineration by an EPA/RCRA-approved hazardous waste facility,[2].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
Reactant of Route 2
Reactant of Route 2
3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
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